molecular formula C6H5FO2S2 B2730809 (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride CAS No. 2093304-41-5

(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride

Cat. No.: B2730809
CAS No.: 2093304-41-5
M. Wt: 192.22
InChI Key: PIAAYSCPDYWORX-HWKANZROSA-N
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Description

(E)-2-(Thiophen-2-yl)ethene-1-sulfonyl fluoride is a β-arylethenesulfonyl fluoride derivative featuring a thiophene ring at the 2-position and a sulfonyl fluoride group. This compound is synthesized via palladium-catalyzed C–H alkenylation, a method optimized for regioselectivity and efficiency in introducing sulfonyl fluoride functionalities to aromatic systems . Its structural uniqueness lies in the electron-deficient sulfonyl fluoride group, which enhances reactivity in covalent bonding applications, such as chemical biology probes or materials science .

Properties

IUPAC Name

(E)-2-thiophen-2-ylethenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S2/c7-11(8,9)5-3-6-2-1-4-10-6/h1-5H/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAAYSCPDYWORX-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093304-41-5
Record name (1E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Friedel-Crafts Alkylation with Thiophene

In the presence of AlCl₃, this compound undergoes Friedel-Crafts alkylation with thiophene to form 2-phenyl-2-(thiophen-2-yl)ethanesulfonyl fluoride (56) . The reaction proceeds via electrophilic aromatic substitution, leveraging the electron-rich nature of thiophene .

Reaction Parameter Value
CatalystAlCl₃
TemperatureRoom temperature (exact value unspecified)
YieldNot explicitly reported (implied high)
Key Product2-Phenyl-2-(thiophen-2-yl)ethanesulfonyl fluoride

Mechanistic Insights :

  • The AlCl₃ activates the sulfonyl fluoride group, enhancing its electrophilicity.

  • Thiophene attacks the β-carbon of the ethene sulfonyl fluoride, forming a carbocation intermediate stabilized by resonance .

Radical Trapping in Electroreductive Systems

This compound participates in radical-mediated hydroxyl fluorosulfonylation under electroreductive conditions. FSO₂· radicals generated from sulfuryl chlorofluoride (SO₂ClF) react with alkenes, including (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride, in the presence of molecular oxygen .

Reaction Parameter Value
Radical SourceSulfuryl chlorofluoride (SO₂ClF)
Reductive AgentElectrochemical (8 V cell voltage)
AtmosphereAir (O₂ as radical trap)
Byproduct SuppressionTEMPO/BHT inhibits reaction

Key Observations :

  • Radical trapping experiments with 1,1-diphenylethylene confirmed FSO₂· involvement .

  • Cyclic voltammetry showed no interference from Et₃SiH or B₂(OH)₄ in the electrochemical pathway .

Functional Group Transformations

The sulfonyl fluoride group enables downstream modifications, though direct reactions with the thiophene-ethene scaffold are less explored:

Sulfur Fluoride Exchange (SuFEx)

While not explicitly demonstrated for this compound, analogous β-arylethenesulfonyl fluorides undergo SuFEx reactions with nucleophiles (e.g., imidazole) under basic conditions . For example:

  • Reaction with imidazole/Cs₂CO₃ in acetonitrile forms stable sulfonamide derivatives .

Dehydration

Related β-hydroxy sulfonyl fluorides dehydrate to regenerate ethene sulfonyl fluorides under AlCl₃ catalysis . Though not tested here, similar conditions could theoretically reverse the hydroxylation pathway.

Stability Under High-Pressure Conditions

While not reactive in enantioselective Michael additions (unlike β-arylethenesulfonyl fluorides) , its stability under high pressure (9 kbar) suggests robustness for unconventional reaction environments.

Scientific Research Applications

Chemical Properties and Reactivity

The compound features a sulfonyl fluoride functional group, which is known for its high electrophilicity. This property allows it to participate in various nucleophilic substitution reactions, making it a valuable reagent in synthetic organic chemistry. The ability of sulfonyl fluorides to act as electrophiles enables their use in the formation of covalent bonds with nucleophiles, which is critical for developing new pharmaceuticals and agrochemicals.

Sulfur(VI) Fluoride Exchange (SuFEx)

One of the most prominent applications of (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride is in the sulfur(VI) fluoride exchange (SuFEx) reaction. This reaction has become a powerful synthetic tool for constructing complex molecules efficiently. The compound can serve as a building block for various chemical transformations, enabling the synthesis of diverse functionalized compounds under mild conditions .

Synthesis of Chiral Sulfonyl Fluorides

Recent studies have demonstrated the compound's utility in synthesizing chiral sulfonyl fluorides through asymmetric reactions. For instance, this compound can be used as a substrate in rhodium-catalyzed enantioselective additions, yielding products with high enantiomeric excesses . This application is particularly relevant for drug discovery, where chiral compounds are often required.

Drug Development

The sulfonyl fluoride group is recognized as a privileged warhead in medicinal chemistry, particularly for developing enzyme inhibitors. Compounds like this compound can selectively inhibit target enzymes by forming covalent bonds with specific amino acid residues, thus modulating biological pathways .

Potential Therapeutic Targets

Research has identified that compounds containing the thiophene moiety exhibit biological activities such as anti-inflammatory and anticancer effects. The incorporation of this compound into lead compounds has shown promise in targeting enzymes involved in inflammatory processes and cancer progression .

Enzyme Inhibition Studies

In studies focused on microsomal prostaglandin E synthase-1 (mPGES-1), this compound was evaluated as an inhibitor. The compound demonstrated selective inhibitory activity against mPGES-1, indicating its potential as a therapeutic agent for conditions associated with inflammation .

Synthesis Protocols

A notable synthesis protocol involves the reaction of this compound with various nucleophiles to create sulfonamide derivatives with high yields and selectivity . These derivatives are essential for further biological testing and development.

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Significance
Organic SynthesisSuFEx reactionsEfficient construction of complex molecules
Chiral Sulfonyl Fluoride SynthesisAsymmetric addition reactionsHigh enantiomeric excess
Medicinal ChemistryEnzyme inhibition studiesPotential therapeutic agents
Lead Compound DevelopmentTargeting mPGES-1Selective inhibition with biological relevance

Mechanism of Action

The mechanism of action of (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in proteins or other biomolecules. This reactivity makes it a useful tool for studying enzyme mechanisms and for developing enzyme inhibitors .

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

Key analogs differ in substituent positions and functional groups on the thiophene ring, influencing physical properties and reactivity:

Compound Name Substituent Position/Group Yield (%) Melting Point (°C) Key Observations
(E)-2-(5-Acetylthiophen-2-yl)ethene-1-sulfonyl fluoride 5-Acetyl on thiophen-2-yl 85 141–143 Higher yield; acetyl enhances electron deficiency
(E)-2-(5-Acetylthiophen-3-yl)ethene-1-sulfonyl fluoride 5-Acetyl on thiophen-3-yl 55 126–128 Lower yield; steric effects at 3-position reduce efficiency
(E)-2-(Benzo[b]thiophen-2-yl)ethene-1-sulfonyl fluoride Benzo[b]thiophen-2-yl 51 Not reported Extended conjugation improves stability; potential for optoelectronic applications

Key Insights :

  • Steric and Electronic Effects : Acetyl groups at the 5-position of thiophene (2-yl vs. 3-yl) significantly alter yields and melting points. The 2-yl substitution (141–143°C) exhibits higher thermal stability than the 3-yl analog (126–128°C), likely due to reduced steric hindrance .
  • Extended Aromatic Systems: The benzo[b]thiophene analog demonstrates enhanced π-conjugation, which may benefit applications in nonlinear optics or anticancer agents, as seen in structurally related benzothiophene acrylonitriles (GI50 <10 nM) .

Heteroaromatic and Polyaromatic Analogs

Substitution with furan, pyrimidine, or indole rings diversifies reactivity and applications:

Compound Name Aromatic System Yield (%) Melting Point (°C) Key Applications
(E)-2-(5-Formylfuran-2-yl)ethene-1-sulfonyl fluoride Furan-2-yl with 5-formyl 55 Not reported Forms dienylation byproducts (15%); aldehyde enables further functionalization
(E)-2-(1-Tosylindolin-5-yl)ethene-1-sulfonyl fluoride Indoline with tosyl group 12 145–147 Low yield due to competing regioselectivity (4-/5-/6-olefination)
(E)-2-(3,5-Dichlorophenyl)ethene-1-sulfonyl fluoride 3,5-Dichlorophenyl 22 77–78 Electron-withdrawing Cl groups enhance electrophilicity for covalent inhibitors

Key Insights :

  • Functional Group Compatibility : Formyl groups (furan analog) enable post-synthetic modifications but reduce reaction efficiency due to side reactions .
  • Regioselectivity Challenges : Indoline derivatives face competing olefination pathways, necessitating advanced catalysts (e.g., Ag2CO3) to improve selectivity .

Key Insights :

  • Catalyst Optimization : AgTFA in acetone achieves near-quantitative yields (95%) for isopropylphenyl derivatives, outperforming AgOAc in HFIP .
  • Solvent Effects : HFIP promotes regioselectivity (β/α >20:1) in electron-deficient systems but struggles with polyaromatic substrates (e.g., indoline) .

Spectroscopic and Analytical Data

NMR and HRMS confirm structural integrity and substituent effects:

  • 19F NMR Shifts: Range from δ 61.45–61.92 ppm for sulfonyl fluoride groups, with minor variations due to aryl electron density .
  • 1H NMR Coupling Constants : Trans-configuration (J = 15.2 Hz) is consistent across analogs, confirming the (E)-stereochemistry .
  • HRMS : Molecular ion peaks (e.g., [M+NH4]+ at m/z 399.0843) validate purity and functionalization .

Biological Activity

(E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride is a compound of increasing interest in chemical biology due to its unique structural features and biological reactivity. This article explores its biological activity, mechanisms of action, and potential applications, drawing on diverse research findings and case studies.

Structural Characteristics

The compound features a thiophene ring, which is known for its electron-rich properties and ability to interact with various biological targets. The sulfonyl fluoride functional group enhances the compound's electrophilic character, making it a potent reactive probe in biological systems.

Mechanisms of Biological Activity

Sulfonyl fluorides, including this compound, are recognized for their ability to form covalent bonds with nucleophilic residues in proteins, particularly reactive serines, cysteines, and lysines. This property enables them to act as selective enzyme inhibitors and probes for studying protein interactions.

Key Mechanisms:

  • Covalent Modification : The sulfonyl fluoride group reacts with nucleophilic amino acids in proteins, leading to irreversible inhibition of target enzymes.
  • Target Selectivity : The reactivity can be modulated by the microenvironment of the binding site, allowing for site-specific targeting in complex biological systems .

1. Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Its ability to selectively modify enzyme active sites makes it valuable in pharmacological research.

2. Chemical Probes

The compound serves as a chemical probe for studying protein dynamics and interactions in live cells. Its electrophilic nature allows researchers to map out binding sites and elucidate mechanisms of action for various proteins .

Case Study 1: Inhibition of Proteases

Research indicates that sulfonyl fluorides are effective protease inhibitors. In one study, this compound demonstrated significant inhibition of specific serine proteases, highlighting its potential as a therapeutic agent in diseases where protease activity is dysregulated .

Case Study 2: Target Identification

A study utilized this compound to identify novel protein targets involved in cancer progression. The compound's ability to covalently label proteins allowed researchers to map signaling pathways critical for tumor growth .

Comparative Analysis

PropertyThis compoundOther Sulfonyl Fluorides
ElectrophilicityHighVaries
SelectivityHigh for specific enzymesModerate to High
Biological StabilityModerateGenerally high
ApplicationsEnzyme inhibition, chemical probingBroad range

Research Findings

Recent studies have highlighted the versatility of thiophene-based compounds in medicinal chemistry. A review noted that thiophene derivatives exhibit various biological activities including anti-inflammatory and anticancer effects. This positions this compound as a promising candidate for further development in therapeutic applications .

Q & A

Q. What are the primary synthetic routes for (E)-2-(thiophen-2-yl)ethene-1-sulfonyl fluoride?

The compound is typically synthesized via palladium-catalyzed C–H alkenylation. A common method involves reacting thiophene derivatives with ethenesulfonyl fluoride precursors in the presence of Pd(OAc)₂ and silver salts (e.g., Ag₂CO₃ or AgOAc) in solvents like HFIP. For example, (E)-2-(benzo[b]thiophen-2-yl)ethene-1-sulfonyl fluoride was synthesized using Pd(OAc)₂ and Ag₂CO₃ with a 51% yield after preparative TLC purification . Alternative methods include fluorosulfonylvinylation of iodides using Pd catalysts, which allows access to diverse vinyl sulfonyl fluorides .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on ¹H NMR , ¹³C NMR , and X-ray crystallography . For instance, (E)-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethene-1-sulfonyl fluoride was characterized by NMR (chemical shifts for vinyl and sulfonyl groups) and melting point analysis (182–184°C) . X-ray studies (e.g., using Mercury software) resolve stereochemistry and crystal packing, critical for confirming the (E)-configuration .

Q. What is the reactivity profile of the vinyl sulfonyl fluoride group?

The α,β-unsaturated sulfonyl fluoride moiety undergoes 1,4-Michael additions with nucleophiles (e.g., cysteine or lysine residues in proteins). This reactivity is exploited in fluorescent probes like CPV-ESF, which forms covalent adducts with biomolecules, inducing fluorescence color-switching upon conjugation .

Q. What analytical techniques are used to monitor reactions involving this compound?

UV-vis spectroscopy and fluorescence spectroscopy track conjugation events (e.g., protein binding via absorbance/emission shifts). Preparative TLC or HPLC is used for purification, while NMR confirms reaction completion and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts (e.g., dienylation) during synthesis?

Byproduct formation (e.g., dienylation in furan derivatives) is mitigated by adjusting catalyst loading, solvent polarity, and temperature. For example, using HFIP as a solvent reduced dienylation to 15% in the synthesis of (E)-2-(5-formylfuran-2-yl)ethene-1-sulfonyl fluoride . Screening silver salts (AgOAc vs. Ag₂CO₃) also improves selectivity .

Q. What strategies resolve contradictions in crystallographic data for structurally similar analogs?

Discrepancies in crystal packing or bond lengths are addressed using computational tools (e.g., Mercury’s packing similarity analysis) and density functional theory (DFT) . For example, disorder in quinolinium derivatives was resolved by refining X-ray data at 100 K and validating with Hirshfeld surface analysis .

Q. How can this compound be applied in designing fluorescence-based assays for protein detection?

The vinyl sulfonyl fluoride group enables covalent labeling of proteins via nucleophilic addition. In CPV-ESF, conjugation with bovine serum albumin (BSA) shifts emission from green to red (λem 550 nm → 620 nm), detectable via ratiometric fluorescence. Optimization involves adjusting pH (7.4–8.5) and incubation time (30–60 min) to enhance specificity .

Q. What challenges arise in quantifying environmental stability or toxicity?

Hydrolytic stability is assessed by incubating the compound in buffered solutions (pH 4–10) and monitoring degradation via LC-MS. Toxicity screening uses in vitro models (e.g., cell viability assays with HEK293 cells). Proper waste handling (e.g., neutralization before disposal) is critical due to fluoride release risks .

Q. How do computational methods aid in predicting reactivity or intermolecular interactions?

Molecular docking (e.g., AutoDock Vina) predicts binding modes with protein targets, while Mercury’s Materials Module analyzes intermolecular interactions (e.g., π-stacking in crystal structures). For example, packing patterns of quinolinium derivatives were validated against Cambridge Structural Database entries .

Methodological Considerations

Aspect Key Techniques Example from Literature
Synthesis Optimization Pd-catalyzed C–H activation, solvent screening (HFIP, DMF), silver salt additivesAg₂CO₃ improved yield (51%) for benzo[b]thiophene derivatives
Structural Analysis X-ray crystallography (Mercury), NMR chemical shift assignmentsResolved disorder in quinolinium sulfonate at 100 K
Protein Conjugation 1,4-Michael addition kinetics, fluorescence ratiometryCPV-ESF:BSA adduct showed Δλem = 70 nm
Data Contradictions Statistical validation (e.g., R-factors in crystallography), replicate experimentsR-factor = 0.065 for 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium

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